molecular formula C10H12N2O2 B13169512 Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate

Cat. No.: B13169512
M. Wt: 192.21 g/mol
InChI Key: BSGKUWBKGVYIIZ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate is an organic compound that belongs to the pyrazole familyThe molecular formula of this compound is C10H12N2O2, and it has a molecular weight of 192.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate is a pyrazole derivative that has garnered interest due to its unique structural features and potential biological activities. This compound includes an ethyl group attached to a pyrazole ring and a prop-2-ynoate moiety, which contribute to its reactivity and biological properties. The molecular formula is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of approximately 164.16 g/mol. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Key methods may include:

  • Formation of the Pyrazole Ring : Utilizing various reagents and conditions to synthesize the pyrazole core.
  • Functionalization : Introducing the ethyl group and prop-2-ynoate moiety through esterification or other coupling reactions.

The compound can also undergo oxidation and reduction reactions, leading to various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal effects against common pathogens such as Candida albicans. The antifungal mechanism may involve inhibition of ergosterol synthesis or interference with fungal cell wall integrity.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes critical for microbial survival, thereby reducing their activity. For example, it has been suggested that this compound could inhibit key metabolic enzymes in pathogens, providing a basis for further therapeutic development .

Comparative Analysis with Other Pyrazole Derivatives

A comparative analysis reveals that this compound shares structural similarities with other pyrazole derivatives but differs in substituents that influence its biological activity. Here is a summary table comparing this compound with similar derivatives:

Compound NameStructure FeaturesUnique Biological Activities
Ethyl 3-(1H-pyrazol-4-yl)propanoateLacks the prop-2-ynoate groupLimited antimicrobial activity
4-Amino-3,5-dimethylpyrazoleContains amino groupsEnhanced solubility and reactivity
Ethyl 3-(trimethylpyrazolyl)propanoateMultiple methyl groupsIncreased lipophilicity

The unique substitution pattern of this compound enhances its reactivity and potential applications compared to these similar compounds.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an IC50 value of approximately 25 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Investigation into Antifungal Properties

Another investigation focused on the antifungal properties against Candida species. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against C. albicans, suggesting significant antifungal potential that warrants further exploration in clinical settings.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C10H12N2O2/c1-3-12-8-9(7-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3

InChI Key

BSGKUWBKGVYIIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C#CC(=O)OCC

Origin of Product

United States

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